molecular formula C10H18N2 B15206602 4-(tert-Butyl)-5-isopropyl-1H-pyrazole

4-(tert-Butyl)-5-isopropyl-1H-pyrazole

Cat. No.: B15206602
M. Wt: 166.26 g/mol
InChI Key: MWXQPJGHPQKRPY-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core Structures in Modern Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.net Its structural versatility allows for the introduction of various functional groups, leading to a broad spectrum of biological activities and material properties. researchgate.netmdpi.com Pyrazole derivatives have been successfully incorporated into a multitude of commercially available drugs, demonstrating activities such as anti-inflammatory, analgesic, anticancer, and antipsychotic effects. researchgate.netnih.gov The amphoteric nature of the pyrazole core, possessing both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen, contributes to its ability to engage in diverse chemical transformations and biological interactions. researchgate.net This inherent reactivity makes pyrazoles valuable intermediates in organic synthesis. mdpi.com The continued exploration of novel pyrazole derivatives is driven by the quest for compounds with enhanced efficacy, selectivity, and unique physicochemical characteristics. researchgate.netglobalresearchonline.net

Overview of Sterically Hindered Pyrazole Derivatives

Sterically hindered pyrazoles are characterized by the presence of bulky substituents, such as tert-butyl or isopropyl groups, attached to the pyrazole ring. nih.gov These bulky groups can significantly influence the molecule's conformation, reactivity, and intermolecular interactions. For instance, steric hindrance can direct the regioselectivity of chemical reactions, favoring the formation of specific isomers that might be difficult to obtain through other synthetic routes. nih.gov In the context of medicinal chemistry, bulky substituents can enhance a drug's metabolic stability by shielding reactive sites from enzymatic degradation. nih.gov Furthermore, the size and shape of these substituents can play a crucial role in the binding affinity and selectivity of a molecule for its biological target. acs.org The study of sterically hindered pyrazoles, therefore, offers opportunities to fine-tune the properties of pyrazole-based compounds for specific applications.

Research Rationale and Scope for 4-(tert-Butyl)-5-isopropyl-1H-pyrazole

The specific substitution pattern of this compound, featuring two bulky alkyl groups at adjacent positions on the pyrazole ring, presents a unique case for scientific investigation. The rationale for studying this particular compound is multifaceted. Firstly, the combined steric bulk of the tert-butyl and isopropyl groups is expected to impart significant conformational rigidity and influence the electronic properties of the pyrazole core. Understanding these effects is crucial for predicting the molecule's behavior in various chemical and biological systems.

Secondly, the synthesis of such a sterically congested molecule poses a significant challenge, and the development of efficient synthetic routes would be a valuable contribution to synthetic methodology. Finally, the unique three-dimensional structure of this compound could lead to novel applications, for example, as a ligand in coordination chemistry or as a scaffold for the design of highly selective pharmaceuticals. The scope of research on this compound would, therefore, encompass its synthesis, characterization, and the exploration of its potential applications in various scientific domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-tert-butyl-5-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C10H18N2/c1-7(2)9-8(6-11-12-9)10(3,4)5/h6-7H,1-5H3,(H,11,12)

InChI Key

MWXQPJGHPQKRPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tert Butyl 5 Isopropyl 1h Pyrazole and Analogues

Strategies for Constructing the 1H-Pyrazole Ring System

The formation of the 1H-pyrazole ring is the foundational step in the synthesis of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole. Several classical and modern strategies can be employed, each with its own advantages and limitations.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. pdeaamcollege.edu.innih.gov In the context of this compound, this would involve the reaction of a suitably substituted diketone, such as 2,2-dimethyl-4-methyl-3,5-nonanedione, with hydrazine.

The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, particularly when using substituted hydrazines. However, for the synthesis of N-unsubstituted pyrazoles like the target compound, hydrazine hydrate (B1144303) is the reagent of choice. The reaction conditions can be optimized by varying the solvent and temperature, and by using acid or base catalysis to promote the condensation and cyclization steps.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/ConditionsProductYield (%)
AcetylacetoneHydrazine hydrateEthanol, reflux3,5-Dimethyl-1H-pyrazoleHigh
DibenzoylmethanePhenylhydrazineAcetic acid, reflux1,3,5-Triphenyl-1H-pyrazoleGood
1-Phenyl-1,3-butanedioneHydrazine hydrateEthanol, reflux5-Methyl-3-phenyl-1H-pyrazole and 3-Methyl-5-phenyl-1H-pyrazole (mixture)Good

1,3-Dipolar Cycloaddition Approaches

A powerful alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. pdeaamcollege.edu.innih.gov This [3+2] cycloaddition approach offers a high degree of modularity, allowing for the introduction of various substituents. For the synthesis of this compound, this could theoretically involve the reaction of a diazoalkane bearing an isopropyl group with a tert-butyl substituted alkyne, or vice versa.

A significant advantage of this method is the potential for high regioselectivity, which is often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.gov However, the synthesis and handling of potentially unstable diazo compounds can be a drawback. To address this, in situ generation of diazo compounds from precursors like N-tosylhydrazones is often employed. nih.gov

One-Pot Synthetic Protocols

Modern synthetic strategies increasingly focus on efficiency and sustainability, leading to the development of one-pot multicomponent reactions for pyrazole synthesis. nih.govnih.govorganic-chemistry.org These protocols combine several reaction steps in a single flask without the need for isolating intermediates, thereby saving time, reagents, and solvents.

For instance, a one-pot synthesis of a polysubstituted pyrazole could involve the in situ formation of a 1,3-dicarbonyl compound from simpler precursors, followed by its immediate reaction with a hydrazine derivative. nih.gov Another approach could be a domino reaction that combines a Michael addition with a cyclocondensation. Such strategies are highly desirable for creating libraries of pyrazole analogues for biological screening.

Table 2: Comparison of One-Pot vs. Stepwise Synthesis of Substituted Pyrazoles
Synthetic ApproachStarting MaterialsKey StepsAdvantagesDisadvantages
Stepwise SynthesisIsolated 1,3-diketone, Hydrazine1. Synthesis of diketone. 2. Cyclocondensation.Easier optimization of individual steps.Time-consuming, lower overall yield.
One-Pot SynthesisAldehyde, Ketone, HydrazineIn situ formation of enone, Michael addition, Cyclocondensation.Higher efficiency, reduced waste.Complex optimization, potential for side reactions.

Regioselective Introduction of tert-Butyl and Isopropyl Substituents

The precise placement of the bulky tert-butyl and isopropyl groups at the C4 and C5 positions of the pyrazole ring is a major synthetic hurdle. The steric hindrance imposed by these groups can significantly influence the reactivity of the precursors and the regiochemical outcome of the ring-forming reaction.

In cyclocondensation reactions, the regioselectivity is determined by which carbonyl group of the unsymmetrical 1,3-diketone is initially attacked by the hydrazine. While this is not an issue for N-unsubstituted pyrazoles, the steric bulk of the tert-butyl and isopropyl groups can hinder the cyclization step itself, potentially requiring more forcing reaction conditions.

For 1,3-dipolar cycloadditions, the regioselectivity is dictated by the matching of the frontier molecular orbitals of the diazoalkane and the alkyne. Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The steric repulsion between the bulky substituents will also play a crucial role in favoring one regioisomer over the other. nih.gov

Application of Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. nih.govpharmacognosyjournal.netnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound and its analogues, several green approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. nih.govpharmacognosyjournal.net

Catalysis: Employing recyclable solid acid or base catalysts can simplify product purification and reduce waste compared to stoichiometric reagents. pharmacognosyjournal.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. pharmacognosyjournal.net

Multicomponent Reactions: As mentioned earlier, one-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures. nih.gov

Synthetic Challenges and Optimization Strategies for Substituted Pyrazoles

The synthesis of sterically hindered pyrazoles like this compound is fraught with challenges that require careful optimization of reaction conditions.

Steric Hindrance: The bulky tert-butyl and isopropyl groups can impede the approach of reagents, leading to slower reaction rates and potentially requiring higher temperatures or longer reaction times. This can also lead to the formation of undesired side products through competing reaction pathways.

Regioselectivity: As discussed, achieving the desired regiochemistry is a primary challenge. This often requires a careful selection of starting materials and reaction conditions to favor the formation of the desired isomer. nih.gov

Purification: The separation of regioisomers and other impurities can be difficult, especially if they have similar physical properties. This may necessitate the use of advanced chromatographic techniques.

Optimization strategies to overcome these challenges include:

Catalyst Screening: A thorough screening of both acid and base catalysts can identify the most effective promoter for the desired transformation.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates and selectivity. A systematic study of different solvents is often necessary.

Temperature and Reaction Time: Careful control of temperature and reaction time is crucial to ensure complete conversion while minimizing the formation of degradation products.

Protecting Groups: In some cases, the use of protecting groups may be necessary to block unwanted reactivity at certain positions and guide the reaction towards the desired outcome.

Theoretical and Computational Investigations of 4 Tert Butyl 5 Isopropyl 1h Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and properties of molecules like 4-(tert-Butyl)-5-isopropyl-1H-pyrazole. eurasianjournals.comekb.eg These methods allow for a detailed examination of molecular orbitals, charge distribution, and various electronic parameters.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-donating nature of the tert-butyl and isopropyl alkyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of these frontier orbitals is also crucial. Typically, in pyrazole (B372694) systems, the HOMO and LUMO are distributed across the π-system of the heterocyclic ring. The bulky alkyl substituents, while primarily sigma donors, can influence the shape and energy of these orbitals through hyperconjugation and steric effects. rsc.org Computational models can precisely map the electron density of the HOMO and LUMO, identifying the most probable sites for electrophilic and nucleophilic attack.

The distribution of electron density within the this compound molecule governs its electrostatic properties and interaction with other molecules. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing this charge distribution. mdpi.com These maps depict regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the pyrazole ring, the nitrogen atoms are typically regions of high negative potential due to their lone pairs of electrons. The N-H proton, conversely, represents a region of positive potential. The tert-butyl and isopropyl groups, being electron-donating, are expected to increase the electron density on the pyrazole ring, particularly at the adjacent carbon atoms. MEP analysis can quantify these effects and highlight the most electron-rich and electron-poor sites, providing a guide to the molecule's intermolecular interaction patterns, including hydrogen bonding capabilities. nih.gov

Quantum chemical calculations can predict a range of electronic properties for this compound. These properties are crucial for understanding its behavior in various chemical environments and for potential applications in materials science. Key predictable properties include the band gap, dipole moment, and hyperpolarizability. ekb.egresearchgate.net

Below is a representative table of predicted electronic properties for a dialkyl-substituted pyrazole, based on typical values found in computational studies of similar structures.

PropertyPredicted ValueUnit
HOMO Energy-6.5 to -5.5eV
LUMO Energy-0.5 to 0.5eV
Band Gap (ΔE)5.0 to 7.0eV
Dipole Moment (µ)2.0 to 3.5Debye
Mean Polarizability (α)150 to 200a.u.
First Hyperpolarizability (β)100 to 500a.u.

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

Conformational Analysis and Steric Effects of Alkyl Substituents

The presence of sterically demanding tert-butyl and isopropyl groups at adjacent positions on the pyrazole ring introduces significant conformational constraints. rsc.org Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them.

The rotation of the tert-butyl and isopropyl groups around their single bonds to the pyrazole ring will be hindered. This steric hindrance can influence the planarity of the pyrazole ring and the preferred orientation of the substituents. nih.gov Computational methods, such as potential energy surface (PES) scans, can be employed to explore the rotational barriers and identify the global minimum energy conformation. These steric effects are not only crucial for the molecule's shape but also play a significant role in its reactivity, as they can shield certain parts of the molecule from attack and influence the approach of reactants. nih.gov

Tautomeric Equilibria in 1H-Pyrazoles with Bulky Substituents

For N-unsubstituted pyrazoles, annular tautomerism is a key feature, involving the migration of the proton between the two nitrogen atoms (N1 and N2). mdpi.comfu-berlin.de In a symmetrically substituted pyrazole, the two tautomers are identical. However, in unsymmetrically substituted pyrazoles, the two tautomeric forms are distinct and will exist in an equilibrium.

In the case of this compound, the molecule is unsymmetrically substituted at the C4 and C5 positions. While the tautomerism involves the N1 and N2 positions, the nature of the adjacent C4 and C5 substituents can influence the relative stability of the two possible tautomers. The electronic and steric effects of the tert-butyl and isopropyl groups can lead to a preference for one tautomer over the other. nih.gov Quantum chemical calculations are highly effective in predicting the relative energies of the tautomers and thus the equilibrium constant of the tautomeric process. researchgate.netresearchgate.net The solvent environment can also play a crucial role in shifting this equilibrium, a factor that can be modeled using computational methods. nih.gov

Molecular Dynamics Simulations for Conformational and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. eurasianjournals.comnih.gov

For this compound, MD simulations can be used to explore its conformational landscape in different solvents. researchgate.net By simulating the motion of the molecule and the surrounding solvent molecules, one can observe how the bulky alkyl groups rotate and how the molecule interacts with the solvent through hydrogen bonds (via the N-H group) and van der Waals forces. These simulations can reveal the preferred solvation structure around the molecule and provide insights into its solubility and transport properties. Furthermore, MD can be used to study the dynamics of the tautomeric proton transfer, potentially providing information on the timescale and mechanism of this process in solution.

Reactivity and Reaction Mechanisms of 4 Tert Butyl 5 Isopropyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic Substitution:

The pyrazole ring is an electron-rich aromatic system. In unsubstituted pyrazole, electrophilic aromatic substitution occurs preferentially at the C4 position, which possesses the highest electron density. rrbdavc.orgnih.gov The reaction proceeds through a cationic intermediate, and attack at C4 is favored as it avoids placing a positive charge on the nitrogen atom adjacent to the protonated nitrogen. rrbdavc.org

However, in 4-(tert-Butyl)-5-isopropyl-1H-pyrazole, the C4 position is blocked by a bulky tert-butyl group. This substitution effectively prevents typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions at this position. libretexts.orgmasterorganicchemistry.com Attack at the C3 position is electronically unfavorable and severely sterically hindered by the adjacent isopropyl group at C5 and the N2 atom. Consequently, direct electrophilic substitution on the pyrazole ring of this compound is highly unlikely under standard conditions.

PositionUnsubstituted PyrazoleThis compoundReason for Reactivity/Non-reactivity
C3DisfavoredHighly UnlikelyElectronically disfavored and severe steric hindrance from isopropyl group.
C4FavoredBlockedPosition is occupied by a tert-butyl group.
C5DisfavoredHighly UnlikelyElectronically disfavored and severe steric hindrance from isopropyl and tert-butyl groups.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on a pyrazole ring typically requires the presence of a good leaving group (e.g., a halogen) and often an activating electron-withdrawing group. The parent molecule, this compound, lacks such a leaving group and is therefore unreactive toward nucleophiles.

Should a derivative, such as 3-chloro-4-(tert-butyl)-5-isopropyl-1H-pyrazole, be synthesized, any subsequent nucleophilic substitution at the C3 position would be significantly impeded. The combined steric bulk of the adjacent isopropyl and tert-butyl groups would shield the C3 carbon from the approach of a nucleophile, drastically reducing reaction rates compared to less substituted pyrazoles. nih.gov

Transformations Involving tert-Butyl and Isopropyl Moieties

The tert-butyl and isopropyl groups are saturated alkyl substituents and are generally chemically robust and resistant to transformation under typical organic synthesis conditions.

tert-Butyl Group: This group is exceptionally stable due to the strength of the C-C and C-H bonds and the absence of easily abstractable protons. Transformations of a tert-butyl group attached to an aromatic ring are rare and often require harsh, high-energy conditions, such as those involving radical pathways, which can lead to a mixture of products and lack selectivity. rsc.org Recent advances have shown that catalytic hydroxylation of sterically congested C-H bonds within a tert-butyl group is possible but requires specialized manganese catalysts and specific solvent systems. chemrxiv.org

Isopropyl Group: The isopropyl group possesses a tertiary C-H bond which is more susceptible to radical abstraction than the primary C-H bonds of the tert-butyl group. However, selective functionalization without affecting other parts of the molecule would remain a significant challenge. Oxidation could potentially occur at this position under strong oxidizing conditions, but would likely compete with reactions at the pyrazole ring or the N-H bond.

Metal-Catalyzed Coupling Reactions of Substituted Pyrazoles

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic rings, but they typically require a handle, such as a halide or triflate, for reactions like Suzuki, Stille, or Heck couplings. As this compound lacks such a group, its direct participation in these reactions is not feasible.

However, the field of direct C-H activation offers a potential route for functionalization. researchgate.netrsc.org In pyrazole systems, the N2 nitrogen can act as a directing group to facilitate C-H activation at the C5 position. researchgate.net In the case of this compound, the C5 position is substituted with an isopropyl group, precluding this pathway.

A more plausible scenario involves C-H activation at the C3 position. While electronically less favored than C5, it is the only available C-H bond on the ring. nih.gov A hypothetical palladium-catalyzed C3-arylation would proceed via a concerted metalation-deprotonation pathway. However, this reaction would face a significant kinetic barrier due to the steric hindrance from the neighboring isopropyl group, which would impede the approach and coordination of the bulky metal catalyst. researchgate.net

Reaction TypeRequired PrecursorFeasibility for this compound SystemKey Challenges
Suzuki/Stille CouplingHalogenated or boronylated pyrazoleFeasible with a precursorSteric hindrance from adjacent bulky groups may slow or prevent coupling.
Directed C5-H ActivationUnsubstituted C5 positionNot FeasibleC5 position is blocked by an isopropyl group.
Undirected C3-H ActivationParent pyrazoleTheoretically PossibleHigh steric hindrance from the C5-isopropyl group would likely lead to very low reactivity.

Influence of Steric Hindrance on Reaction Pathways and Selectivity

Steric hindrance is the single most dominant factor governing the reactivity of this compound. The placement of two bulky alkyl groups on adjacent carbons of the five-membered ring creates a highly congested environment that impacts nearly all potential reaction pathways.

Ring Reactions: As discussed, the substituents physically block access to the C3 and C4 positions of the pyrazole ring, effectively shutting down electrophilic substitution pathways. nih.gov Any potential nucleophilic or metal-catalyzed reaction on a functionalized derivative would be similarly encumbered.

N-Functionalization: The N1-H of the pyrazole can be deprotonated to form a pyrazolate anion or can react with electrophiles (e.g., alkyl halides, acyl chlorides). While this is a common reaction for pyrazoles, the steric bulk of the C5-isopropyl group would significantly hinder the approach of electrophiles to the N1 position. This effect, known as "steric shielding," would necessitate more forcing reaction conditions (higher temperatures, longer reaction times) compared to less substituted pyrazoles. mdpi.com

Conformational Effects: The steric strain between the adjacent tert-butyl and isopropyl groups may cause some distortion of the pyrazole ring from planarity, although the aromatic system would resist major deformation. This strain can influence the molecule's conformational preferences and its ability to coordinate to metal centers as a ligand. Studies on similarly crowded systems, like 2,4,6-tri-t-butylpyrimidine, show that extreme steric hindrance can lead to unusual chemical properties, such as decreased basicity, due to the strain induced upon protonation. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole in solution. Techniques including ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the pyrazole (B372694) ring.

Studies have shown that for NH-pyrazoles like this one, annular tautomerism is a key consideration. NMR spectroscopy in solution is crucial for determining the predominant tautomeric form. For 4-(tert-Butyl)-3(5)-isopropylpyrazole, NMR analysis has established that the major tautomer is indeed the this compound form. This preference is attributed to steric effects, where the bulkier isopropyl group favors the position adjacent to the NH proton.

The ¹H NMR spectrum provides characteristic signals for the protons of the tert-butyl and isopropyl groups, as well as for the C-H and N-H protons of the pyrazole ring. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the quaternary carbons of the tert-butyl group and the pyrazole ring, and the methine and methyl carbons of the isopropyl group. mdpi.com ¹⁵N NMR spectroscopy complements this data by providing direct information about the electronic environment of the nitrogen atoms within the heterocyclic ring, further helping to distinguish between tautomers.

Table 1: Representative NMR Data Interpretation for this compound

Nucleus Functional Group Expected Chemical Shift (δ) Range (ppm) Remarks
¹H N-H (Pyrazole) Broad, 10.0 - 13.0 Chemical shift is concentration and solvent dependent.
C-H (Pyrazole) 7.0 - 7.5 A singlet for the proton at position 3.
CH (Isopropyl) 2.8 - 3.2 A septet coupled to the methyl protons.
CH₃ (tert-Butyl) 1.2 - 1.5 A sharp singlet.
CH₃ (Isopropyl) 1.1 - 1.3 A doublet coupled to the methine proton.
¹³C C=C (Pyrazole) 135 - 150 Resonances for C3, C4, and C5.
C (tert-Butyl, Quaternary) 30 - 35
CH₃ (tert-Butyl) 29 - 32
CH (Isopropyl) 25 - 30

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of this compound are expected to show several key absorption bands. A broad band in the region of 3100-3200 cm⁻¹ in the FTIR spectrum is characteristic of the N-H stretching vibration, indicative of hydrogen bonding. The aliphatic C-H stretching vibrations from the tert-butyl and isopropyl groups are expected to appear in the 2850-3000 cm⁻¹ range. researchgate.net

Bands corresponding to the C=C and C=N stretching vibrations of the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region. Additionally, characteristic bending vibrations for the alkyl groups, such as the C-H scissoring of a CH₂ group or the asymmetric and symmetric bending of CH₃ groups, would be observed in the 1350-1470 cm⁻¹ range. researchgate.net For instance, a band around 1380 cm⁻¹ can often be assigned to isopropyl groups. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3200 N-H Stretch Pyrazole N-H
2850 - 3000 C-H Stretch tert-Butyl, Isopropyl
1400 - 1600 C=C, C=N Stretch Pyrazole Ring

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The parent 1H-pyrazole molecule exhibits UV absorption maxima resulting from π → π* transitions within the conjugated heterocyclic ring system. nist.govnist.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides precise information on the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Summary of X-ray Crystallography Findings for this compound

Parameter Finding Reference
Molecular Structure Confirmed as the 4-(tert-Butyl)-5-isopropylpyrazole tautomer.
Crystal System Data collected at 173 K.
Supramolecular Assembly Molecules form tetramers in the solid state.

| Intermolecular Forces | The tetrameric structure is held together by N-H···N hydrogen bonds. | |

Structure Activity Relationship Sar and Molecular Design Studies

Principles of Ligand-Based and Target-Based Molecular Design

Molecular design in drug discovery is broadly categorized into two approaches: ligand-based and target-based design. The choice of strategy depends on the available information about the biological target and the molecules that interact with it.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity exists. iaanalysis.comgardp.org This approach is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. quora.com LBDD methods analyze the chemical information of active compounds to build a model, known as a pharmacophore, or to establish a quantitative structure-activity relationship (QSAR). gardp.org These models describe the essential structural features required for a molecule to bind to the target, guiding the design of new, potentially more active compounds. quora.com

Target-Based Drug Design (TBDD) , also known as structure-based drug design, is utilized when the 3D structure of the target protein or enzyme has been determined, often through techniques like X-ray crystallography. iaanalysis.com This method involves designing molecules that can fit precisely into the target's binding site, a process often facilitated by computational tools like molecular docking. iaanalysis.comquora.com By analyzing the interactions between the designed molecule and the target's amino acid residues, researchers can optimize the compound's structure to improve its binding affinity and, consequently, its biological effect. iaanalysis.com

Both LBDD and SBDD are complementary and can be used in conjunction to provide a comprehensive strategy for discovering and optimizing novel therapeutic agents based on scaffolds like pyrazole (B372694). extrapolations.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For pyrazole derivatives, QSAR studies are instrumental in predicting the therapeutic potential of new analogs and rationalizing the design of more effective molecules. msjonline.org

The process involves calculating molecular descriptors for a set of pyrazole compounds with known activities. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods, like multiple linear regression, are then used to build a model that relates these descriptors to the observed biological activity (e.g., pIC50 values). msjonline.orgnih.gov

A key aspect of QSAR is model validation to ensure its predictive power. researchgate.net Statistically significant QSAR models can then be used to predict the activity of newly designed pyrazole derivatives before they are synthesized, saving time and resources. nih.govnih.gov For instance, 2D and 3D-QSAR models have been successfully developed for various pyrazole series to predict their anticancer and anti-inflammatory activities. msjonline.orgnih.govnih.gov These models highlight which structural modifications, such as adding specific functional groups to the pyrazole ring, are likely to enhance biological effects. nih.gov

Table 1: Example of a QSAR Data Set for Pyrazole Derivatives This table is illustrative and provides a conceptual framework for how QSAR data is organized.

CompoundR1 GroupR2 GroupMolecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Molar Refractivity)Observed Activity (pIC50)Predicted Activity (pIC50)
Pyrazole-1-CH3-H1.545.26.86.7
Pyrazole-2-C2H5-H2.050.17.17.0
Pyrazole-3-CH3-Br2.351.57.57.4
Pyrazole-4-C(CH3)3-CH(CH3)23.565.0-8.2

Molecular Docking and Dynamics Simulations for Receptor/Enzyme Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.commdpi.com In the context of pyrazole derivatives, docking is used to simulate how these compounds bind to the active site of a specific biological target, such as an enzyme or receptor. ijpbs.commdpi.com This method is crucial for structure-based drug design. mdpi.com

The process starts with the 3D crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). ijpbs.commdpi.com The pyrazole derivative is then computationally placed into the binding pocket of the protein, and various conformations are sampled. The most favorable binding pose is determined based on a scoring function that estimates the binding affinity, often expressed as binding energy. ijpbs.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole molecule and the amino acid residues of the target protein. msjonline.orgnih.gov

Molecular Dynamics (MD) simulations further refine the findings from docking. eurasianjournals.com MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding mode predicted by docking. nih.govnih.gov These simulations can reveal conformational changes and fluctuations in the complex, offering a more realistic understanding of the binding event. nih.govrsc.org Studies on pyrazole derivatives have used MD simulations to confirm the stability of their interactions with targets like MALT1 and Hsp90α, validating the docking results. rsc.orgnih.gov

Table 2: Summary of Molecular Docking Studies on Pyrazole Derivatives

Pyrazole Derivative ClassBiological TargetKey Interacting ResiduesPredicted Interaction TypeReference
Pyrozolo[1,5-a]pyridinesPDE4Asp392, Asn395, Gln443Hydrogen Bonding nih.gov
Tetrasubstituted PyrazolesCOX-2His90, Tyr355Hydrogen Bonding msjonline.org
Pyrazole-linked PyrazolinesEGFR Tyrosine KinaseHinge Region of ATP Binding SiteBinding Pose similar to Gefitinib nih.gov
Pyrazole-3-carboxamidesMALT1 ProteaseBinding Pocket (PDB: 6F7I)High Binding Affinity rsc.org
Pyrazole-containing ImidesHsp90αNot SpecifiedLikely Binding Mode Explored nih.govtandfonline.com

Pharmacophore Modeling and Virtual Screening Approaches in Chemical Space

Pharmacophore modeling is a central component of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For pyrazole derivatives, a pharmacophore model can be generated by aligning a set of known active compounds and identifying their common chemical features. nih.gov For example, a study on pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors identified a five-point pharmacophore model consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Once a reliable pharmacophore model is developed, it can be used as a 3D query in virtual screening . researchgate.netnih.gov Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org By using the pharmacophore model as a filter, researchers can rapidly screen millions of compounds and select a smaller, more manageable subset for further experimental testing. researchgate.net This approach significantly accelerates the discovery of novel hit compounds with the desired pyrazole scaffold or other chemical structures that fit the pharmacophore model. researchgate.netnih.gov

Table 3: Example of a Pharmacophore Model for Pyrazole-Based Inhibitors This table is illustrative, based on common features identified in pharmacophore studies of kinase inhibitors.

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA)Often a nitrogen atom in the pyrazole ring.Forms hydrogen bonds with backbone residues in the hinge region of a kinase.
Hydrogen Bond Donor (HBD)An -NH group on the pyrazole ring or a substituent.Interacts with specific amino acid side chains (e.g., Asp, Glu).
Aromatic Ring (AR)The pyrazole ring itself or a phenyl substituent.Engages in π-π stacking interactions with aromatic residues like Phe, Tyr, or His.
Hydrophobic Group (HY)Alkyl groups like tert-butyl or isopropyl.Fits into hydrophobic pockets within the binding site.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities of the chemical compound “4-(tert-Butyl)-5-isopropyl-1H-pyrazole” corresponding to the detailed outline provided in your request.

The search did not yield any studies on this particular compound's effects on:

Enzyme Inhibition:

Cyclooxygenase (COX)

Urease

Bacterial Enzymes (DNA Gyrase B, Nucleosidase)

Carbonic Anhydrase (CA)

West Nile Virus NS2B-NS3 Proteinase

Receptor Ligand Binding

While there is extensive research on the biological activities of various other pyrazole derivatives, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data for this molecule in the public domain. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this compound.

Exploration of Biological Activities in Vitro and Mechanistic Focus

In Vitro Anti-Proliferative Activity (Cell-based assays, mechanistic insights)

Pyrazole (B372694) derivatives have been the subject of extensive research in oncology, with numerous studies reporting their anti-proliferative activities against various cancer cell lines. nih.govnih.govsrrjournals.comsemanticscholar.orgtsijournals.commdpi.com The mechanisms of action for these compounds are diverse and include the inhibition of crucial cellular targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization. nih.gov

Despite the broad interest in pyrazoles as anti-cancer agents, there is a lack of specific published data on the in vitro anti-proliferative activity of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole. Cell-based assays, such as the MTT or SRB assays, on a panel of human cancer cell lines would be required to determine if this compound exhibits any cytotoxic or cytostatic effects. Mechanistic studies, including cell cycle analysis and apoptosis assays, would further be needed to elucidate any potential mode of action.

In Vitro Antiviral and Antifungal Activity Studies (Mechanistic focus)

The pyrazole nucleus is a constituent of various compounds that have been investigated for their antimicrobial properties. mdpi.comnih.govresearchgate.netmdpi.com Research has demonstrated that certain pyrazole derivatives exhibit activity against a range of fungal and viral pathogens. rsc.orgnih.gov

While the broader class of pyrazoles has shown promise, specific in vitro studies on the antiviral and antifungal activities of this compound are not available in the current scientific literature. To ascertain any potential activity, this compound would need to be screened against a panel of relevant viruses and fungi. Mechanistic studies could then follow to investigate the mode of action, such as inhibition of viral replication enzymes or disruption of fungal cell membrane integrity.

Plant Physiology Modulation (e.g., Induction of Triple Response in Arabidopsis seedlings)

Certain pyrazole derivatives have been identified as modulators of plant growth and development. A study exploring the structure-activity relationships of pyrazole derivatives in inducing the "triple response" in Arabidopsis thaliana seedlings provides valuable insights. jst.go.jp The triple response, characterized by the shortening of the hypocotyl and root, and an exaggerated apical hook, is a classic bioassay for ethylene-like activity. jst.go.jp

In this study, a series of N-((1H-pyrazol-4-yl)methyl)benzenesulfonamide derivatives were synthesized and evaluated. One of the synthesized compounds, 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (C26) , demonstrated potent activity in inducing the triple response. jst.go.jp At a concentration of 10 µM, C26 induced an exaggerated apical hook with a curvature of 300±23 degrees, significantly greater than that of the ethylene (B1197577) prodrug ethephon (B41061) (128±19 degrees) and the untreated control (58±16 degrees). jst.go.jp Furthermore, C26 significantly reduced the hypocotyl length of Arabidopsis seedlings to 0.25±0.02 cm, compared to 0.69±0.06 cm for ethephon and 1.15±0.01 cm for the control. jst.go.jp The root growth inhibition by C26 was comparable to that of ethephon. jst.go.jp

While these findings are for a structurally different pyrazole derivative, they establish that the pyrazole scaffold can be a basis for compounds with potent plant growth-regulating properties, specifically mimicking the effects of ethylene. No studies have been conducted to date to evaluate if this compound can induce a similar triple response in Arabidopsis seedlings.

**Table of Research Findings for Pyrazole Derivative C26 in *Arabidopsis thaliana***

ParameterControlEthephon (10 µM)C26 (10 µM)
Apical Hook Curvature (degrees) 58 ± 16128 ± 19300 ± 23
Hypocotyl Length (cm) 1.15 ± 0.010.69 ± 0.060.25 ± 0.02
Root Growth Inhibition -Similar to C26Similar to Ethephon

Applications Beyond Direct Biological Target Modulation

Agrochemical Formulations and Modes of Action

The pyrazole (B372694) chemical scaffold is a well-established pharmacophore in the agrochemical industry, with various derivatives commercialized as herbicides, fungicides, and insecticides. However, specific data on the agrochemical applications of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole is not extensively documented in publicly available research. The following sections explore the potential properties based on the general activity of the pyrazole class.

Herbicidal Properties and Target Enzymes (e.g., HPPD, PPO, ALS inhibitors)

While pyrazole derivatives are known to exhibit herbicidal activity by inhibiting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen (B1215707) oxidase (PPO), and acetolactate synthase (ALS), there is no specific research available that details the herbicidal properties or the specific target enzymes of this compound.

Fungicidal Efficacy and Respiration Inhibition Mechanisms

Many fungicidal compounds containing a pyrazole ring function by inhibiting mitochondrial respiration in fungi. Despite the known fungicidal potential within the pyrazole family of compounds, specific studies detailing the fungicidal efficacy and the precise respiration inhibition mechanisms of this compound have not been reported in the scientific literature.

Insecticidal Activity and Ion Channel Modulation (e.g., chloride channel blockers)

The insecticidal activity of certain pyrazole compounds is attributed to their ability to modulate ion channels, such as acting as chloride channel blockers. However, there is a lack of specific research data concerning the insecticidal activity and the ion channel modulation effects of this compound.

Agrochemical ApplicationMode of Action/TargetResearch Findings for this compound
HerbicidalHPPD, PPO, ALS inhibitionNo specific data available
FungicidalRespiration InhibitionNo specific data available
InsecticidalIon Channel ModulationNo specific data available

Materials Science Applications

The unique electronic and photophysical properties of the pyrazole ring have led to its incorporation into various functional materials. These applications often leverage the aromaticity and electron-donating/accepting capabilities of the pyrazole core.

Fluorescent Dyes and Probes

The pyrazole scaffold is a component of some fluorescent molecules, where it can be part of the core fluorophore or a substituent that modulates the photophysical properties. Nevertheless, there is no specific information available in the scientific literature on the use of this compound as a fluorescent dye or probe.

Optoelectronic and Photoluminescent Materials

Derivatives of pyrazole have been investigated for their potential in optoelectronic and photoluminescent materials due to their charge transport and light-emitting properties. However, research specifically detailing the optoelectronic and photoluminescent properties of this compound is not currently available.

Materials Science ApplicationProperty of InterestResearch Findings for this compound
Fluorescent Dyes and ProbesFluorescence/Quantum YieldNo specific data available
Optoelectronic MaterialsCharge Transport/LuminescenceNo specific data available

Energetic Materials

While this compound itself is not prominently documented as an energetic material, the broader class of pyrazole derivatives has garnered significant attention in the field of energetic materials. nih.gov The pyrazole ring is a key component in the development of high-energy-density materials due to its high heat of formation, thermal stability, and the potential for introducing various energetic functional groups. nih.gov

Research in this area primarily focuses on the incorporation of nitro (-NO2) or nitramine (-NHNO2) groups onto the pyrazole scaffold, which are essential for imparting explosive properties. nih.govnih.gov Compounds such as dinitropyrazoles and nitropyrazolo[4,3-c]pyrazoles are examples of pyrazole-based energetic materials that have been synthesized and studied. nih.govmdpi.com For instance, the synthesis of pyrazole-derived energetic compounds and their salts has been a subject of investigation, with some derivatives showing detonation performances comparable to well-known explosives like RDX. rsc.org The strategic combination of dinitromethyl groups with a nitropyrazole core is one approach to creating new energetic materials. rsc.org

Furthermore, fused heterocyclic systems incorporating the pyrazole ring, such as 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] rsc.orgnih.govmdpi.comtriazin-4-one (NPTO), have been synthesized and characterized as potential energetic materials. nih.gov The development of pyrazole-tetrazole hybrids is another avenue being explored to enhance density and detonation properties through the formation of extensive hydrogen bonding and π-π interactions. rsc.org

Coordination Chemistry and Ligand Design

Pyrazole Derivatives as N,N-Donor Ligands in Transition Metal Complexes

Pyrazole and its derivatives are well-established as effective N,N-donor ligands in coordination chemistry. mdpi.com The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a metal center, acting as a bidentate ligand, or a single nitrogen atom can act as a monodentate donor. The specific substitution pattern on the pyrazole ring significantly influences its steric and electronic properties, thereby affecting the structure and reactivity of the resulting metal complexes.

In the case of this compound, the bulky tert-butyl and isopropyl groups at the 4 and 5 positions, respectively, would sterically hinder the coordination of a metal center to the adjacent nitrogen atoms in a bidentate fashion. Therefore, it is more likely to act as a monodentate ligand, coordinating through the less sterically encumbered nitrogen atom.

A closely related ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, which incorporates an isopropyl-substituted pyrazole moiety, has been used to synthesize transition metal(II) halogenido complexes with zinc(II) and copper(II). mdpi.com In these complexes, the pyrazole rings, along with the pyridine, create a tridentate coordination environment. mdpi.com This demonstrates that isopropyl-substituted pyrazoles can readily participate in the formation of stable transition metal complexes.

Catalytic Applications of Pyrazole-Metal Complexes in Organic Transformations

The versatility of pyrazole-based ligands has led to their extensive use in the development of homogeneous catalysts for a variety of organic transformations. mdpi.com The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents on the ring, which in turn influences the catalytic activity and selectivity of the corresponding metal complex.

Metal complexes featuring protic pyrazole ligands have been investigated for their catalytic activity, where the N-H group can participate in metal-ligand cooperation to facilitate chemical transformations. nih.gov For instance, ruthenium(II) complexes with tert-butyl substituted pincer-type pyrazole ligands have been shown to undergo reversible deprotonation, a key step that can be involved in catalytic cycles. nih.gov These types of complexes have been applied in reactions such as the aerobic oxidation of phosphines and the transfer hydrogenation of ketones and nitriles. nih.gov

While specific catalytic applications of complexes derived from this compound are not extensively reported, the general principles of pyrazole-based catalysis can be applied. The bulky substituents would create a specific steric environment around the metal center, which could be advantageous for shape-selective catalysis. For example, in polymerization reactions, the steric bulk of the ligand can influence the stereochemistry of the resulting polymer. Aluminum complexes with anilido-pyrazolate ligands have been synthesized and investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org

Furthermore, the encapsulation of transition metal catalysts within supramolecular structures built from pyrazole-containing ligands can control selectivity in reactions like hydroformylation. uva.nl The design of the ligand and the resulting cavity around the metal's active site can dictate the substrate selectivity. uva.nl Given its structure, this compound could potentially be incorporated into larger ligand frameworks to create sterically demanding environments for catalytic applications.

Conclusions and Future Research Trajectories

Summary of Current Understanding of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. To date, there are no published studies that specifically describe the synthesis, spectroscopic characterization, reactivity, or biological activity of this compound. Chemical databases and research articles provide information on related isomers, such as pyrazoles bearing a tert-butyl or an isopropyl group at various positions, but not in the 4- and 5-positions simultaneously.

For instance, while the synthesis and properties of 4-(tert-Butyl)-1H-pyrazole are documented, this isomer lacks the isopropyl group at the 5-position. chemicalbook.comachemblock.combldpharm.com Similarly, compounds like 1-isopropyl-4-nitro-1H-pyrazole have been synthesized and characterized, but the substitution pattern is entirely different. chemicalbook.com The absence of specific data for this compound means that its physicochemical properties, spectral data, and potential applications remain entirely in the realm of theoretical prediction.

Theoretically, the synthesis of this compound could be approached through established methods for pyrazole (B372694) ring formation. One of the most common methods for synthesizing 4,5-disubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). mdpi.com For the target molecule, this would likely involve a precursor such as 3-tert-butyl-4-methyl-2,4-pentanedione, which upon reaction with hydrazine hydrate (B1144303), could potentially yield the desired pyrazole. However, the steric hindrance imposed by the bulky tert-butyl and isopropyl groups might influence the reaction's feasibility and yield. mdpi.com

Unexplored Research Avenues and Methodological Advancements

The lack of information on this compound presents a number of unexplored research avenues. The primary and most fundamental step would be its chemical synthesis.

Key Research Questions to Address:

Synthesis: Can this compound be synthesized using standard pyrazole formation reactions, or are modified or novel synthetic routes required to overcome the potential steric hindrance of the adjacent bulky alkyl groups?

Characterization: What are the definitive spectroscopic signatures (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of this compound? Detailed structural elucidation would be essential for any future studies.

Physicochemical Properties: What are its fundamental properties, such as melting point, boiling point, solubility, and pKa?

Reactivity: How do the sterically demanding tert-butyl and isopropyl groups at the 4 and 5-positions influence the reactivity of the pyrazole ring, particularly concerning electrophilic substitution at the nitrogen atoms or potential metallation reactions?

Methodological advancements in high-throughput screening and computational chemistry could be leveraged to accelerate the investigation of this molecule. In silico modeling could predict its spectroscopic properties, reactivity, and potential biological activities, thereby guiding experimental efforts.

Potential for Novel Applications through Targeted Structural Modifications

While the applications of this compound itself are unknown, the broader class of sterically hindered pyrazoles has shown promise in various fields. The introduction of bulky substituents can significantly impact a molecule's pharmacological profile, including its selectivity and metabolic stability. nih.gov

Targeted structural modifications of the currently hypothetical this compound could unlock novel applications. For example, functionalization of the N-1 position is a common strategy to modulate the biological activity of pyrazoles. The introduction of various aryl or alkyl groups at this position could lead to the discovery of new compounds with potential applications in areas such as:

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.gov The specific steric and electronic environment created by the tert-butyl and isopropyl groups could lead to novel interactions with biological targets.

Agrochemicals: Many commercial pesticides and herbicides are based on a pyrazole scaffold. The lipophilicity conferred by the alkyl groups might enhance the bioavailability and efficacy of new agrochemical candidates.

Materials Science: Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals. The steric bulk of the substituents in this compound could be used to create specific coordination environments, potentially leading to catalysts with unique selectivity or novel materials with interesting photophysical properties.

Interdisciplinary Research Opportunities in Pyrazole Chemistry

The investigation of this compound offers several opportunities for interdisciplinary research, combining synthetic organic chemistry with computational modeling, analytical chemistry, and biological screening.

Potential Interdisciplinary Projects:

Computational and Synthetic Chemistry: A synergistic approach where computational chemists predict the most viable synthetic routes and the expected properties of the molecule, which are then pursued by synthetic chemists.

Chemistry and Biology: Once synthesized, the compound could be screened for a wide range of biological activities through collaborations with pharmacologists and biochemists to identify any potential therapeutic applications.

Chemistry and Materials Science: The exploration of its coordination chemistry could be a joint effort between inorganic chemists and materials scientists to develop new catalysts or functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(tert-Butyl)-5-isopropyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives. Key steps include:

  • Use of tert-butyl and isopropyl substituents to control regioselectivity during ring formation.
  • Optimization of solvent polarity (e.g., ethanol or THF) and temperature (60–80°C) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    • Data Insight : Comparative studies show yields improve with anhydrous conditions and catalytic acid (e.g., acetic acid) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • Spectroscopic techniques :
  • 1H/13C NMR : Peaks at δ 1.3–1.5 ppm confirm tert-butyl protons; δ 2.8–3.2 ppm indicate isopropyl groups .
  • HRMS : Molecular ion [M+H]+ at m/z 167.3 aligns with C10H18N2 .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodology :

  • In vitro enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Data Insight : Pyrazole derivatives exhibit dose-dependent anti-inflammatory activity in COX-2 inhibition models .

Advanced Research Questions

Q. How can computational methods aid in predicting the binding modes of this compound to biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with protein active sites (e.g., COX-2 PDB: 5KIR).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    • Data Insight : Substituent steric bulk (tert-butyl) may hinder binding in shallow pockets, requiring scaffold modification .

Q. What strategies resolve contradictions in bioactivity data between similar pyrazole derivatives?

  • Methodology :

  • Comparative SAR analysis : Systematically vary substituents (e.g., replacing isopropyl with trifluoromethyl) and test in parallel assays.
  • Meta-analysis of literature : Cross-reference datasets from independent studies to identify confounding factors (e.g., assay pH, cell line variability) .
    • Example : Anticonvulsant activity in 5-(benzo[d][1,3]dioxol-5-yl) analogs (IC50: 12 µM) contrasts with weaker effects in non-aromatic derivatives, suggesting electronic effects dominate .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodology :

  • Forced degradation studies : Expose to simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C.
  • HPLC-MS monitoring : Track degradation products (e.g., tert-butyl cleavage) over 24 hours .
    • Data Insight : Structural analogs degrade in SGF via hydrolysis of labile substituents, necessitating prodrug strategies .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodology :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • High-resolution data collection : Synchrotron sources (λ = 0.7–1.0 Å) improve weak reflection accuracy .
    • Data Insight : Bulky substituents reduce crystal symmetry, often yielding triclinic or monoclinic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.